molecular formula C5H6Cl3NO4 B13798215 (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate CAS No. 761-07-9

(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate

Cat. No.: B13798215
CAS No.: 761-07-9
M. Wt: 250.5 g/mol
InChI Key: IZCQFYTXKWWSMP-UHFFFAOYSA-N
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Description

(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is a chemical compound with the molecular formula C5H6Cl3NO4. It is known for its unique structure, which includes a trichloromethyl group and a nitro group attached to a propan-2-yl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate typically involves the reaction of trichloropropane with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the nitration process. The resulting product is then acetylated using acetic anhydride to form the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,1,1-Trichloro-3-nitro-propan-2-YL) acetate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The nitro group can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1,1-Trichloro-3-nitro-propan-2-YL) acetate is unique due to its combination of a trichloromethyl group and a nitro group on a propan-2-yl acetate backbone. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .

Properties

CAS No.

761-07-9

Molecular Formula

C5H6Cl3NO4

Molecular Weight

250.5 g/mol

IUPAC Name

(1,1,1-trichloro-3-nitropropan-2-yl) acetate

InChI

InChI=1S/C5H6Cl3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3

InChI Key

IZCQFYTXKWWSMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C[N+](=O)[O-])C(Cl)(Cl)Cl

Origin of Product

United States

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